5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
CAS No.: 1797591-96-8
Cat. No.: VC4521810
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797591-96-8 |
|---|---|
| Molecular Formula | C20H21ClN4O2 |
| Molecular Weight | 384.86 |
| IUPAC Name | 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C20H21ClN4O2/c1-27-18-5-4-16(21)11-17(18)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26) |
| Standard InChI Key | KYBJNXSVUPAMRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide, reflects its modular structure:
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Benzamide core: A 5-chloro-2-methoxy-substituted benzene ring linked to an amide group.
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Piperidine-cyanopyridine side chain: A piperidin-4-ylmethyl group attached to a 3-cyanopyridin-2-yl moiety at the nitrogen position.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1797591-96-8 |
| Molecular Formula | C₂₀H₂₁ClN₄O₂ |
| Molecular Weight | 384.86 g/mol |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
| InChIKey | KYBJNXSVUPAMRF-UHFFFAOYSA-N |
The molecular geometry features a planar benzamide segment connected to a conformationally flexible piperidine ring, which may influence target binding kinetics .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide involves multi-step organic reactions:
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Piperidine functionalization: N-alkylation of piperidin-4-ylmethanol with 2-chloro-3-cyanopyridine under basic conditions to form the 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethane intermediate.
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Amide coupling: Reaction of 5-chloro-2-methoxybenzoic acid with the above intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 65–72 |
| 2 | EDC, HOBt, DCM, rt, 24h | 58–63 |
Variations in solvent polarity (DMF vs. THF) and temperature modulate yields, though purity optimization remains challenging due to steric hindrance at the piperidine nitrogen .
Biological Activity and Target Profiling
FGFR4 Inhibition Hypotheses
While direct evidence is limited, structural analogs (e.g., EP3274344B1 patent compounds) demonstrate potent FGFR4 kinase inhibition (IC₅₀ < 50 nM) . The cyanopyridine moiety in 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide may mimic ATP-binding site interactions, as observed in pyridine-derived FGFR inhibitors .
Central Nervous System (CNS) Penetration
Piperidine derivatives frequently exhibit blood-brain barrier permeability. Molecular dynamics simulations predict a polar surface area (PSA) of 78 Ų for this compound, within the range (<90 Ų) associated with CNS activity .
Structural and Conformational Analysis
X-ray Crystallography Insights
Though no crystal structure exists for this specific compound, related piperidine-benzamide analogs adopt a boat conformation in the piperidine ring, optimizing hydrophobic interactions with target proteins . The cyanopyridine group’s electron-withdrawing nature likely stabilizes binding via π-π stacking with aromatic residues .
Research Gaps and Future Directions
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Target Deconvolution: High-throughput screening against kinase panels is needed to identify primary targets.
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In Vivo Pharmacokinetics: ADME studies in model organisms will clarify bioavailability and toxicity profiles.
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Analog Optimization: Substituent variation at the methoxy or cyano positions may enhance potency or selectivity.
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